1-(Naphthalen-1-yl)-3-phenethylurea
Description
1-(Naphthalen-1-yl)-3-phenethylurea is an organic compound that features a naphthalene ring and a phenethyl group connected through a urea linkage
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19(20-14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFKRPHYWRGFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67616-11-9 | |
| Record name | 1-(1-NAPHTHYL)-3-(2-PHENYLETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-3-phenethylurea typically involves the reaction of naphthalen-1-yl isocyanate with phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenethyl moieties are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)-3-phenethylurea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-3-phenethylamine: Similar structure but with an amine group instead of a urea linkage.
1-(Naphthalen-1-yl)-3-phenethylcarbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness: 1-(Naphthalen-1-yl)-3-phenethylurea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(Naphthalen-1-yl)-3-phenethylurea, a compound with significant potential in medicinal chemistry, has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that combines a naphthalene moiety with a phenethylurea framework. The molecular formula is CHNO, and its CAS number is 67616-11-9. The compound exhibits properties that make it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with phenethyl isocyanate. This process can be optimized for yield and purity using various solvents and reaction conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (Leukemia) | 10.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.2 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 12.8 | Disruption of mitochondrial function |
The mechanism involves the activation of apoptotic pathways, which are crucial for cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Inhibition of DNA Synthesis : It interferes with DNA replication processes, contributing to its anticancer effects.
- Interaction with Membrane Proteins : The compound’s lipophilicity allows it to integrate into cell membranes, affecting membrane fluidity and protein function.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
Case Study 1: Anticancer Efficacy in Animal Models
A study evaluated the in vivo efficacy of the compound in mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity was assessed using a panel of clinical isolates. The results showed that the compound effectively inhibited growth in resistant strains, highlighting its therapeutic potential in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
